Cas no 25361-69-7 (Phosphonium,(2-ethoxyethyl)triphenyl-, bromide (1:1))

Phosphonium,(2-ethoxyethyl)triphenyl-, bromide (1:1) 化学的及び物理的性質
名前と識別子
-
- Phosphonium,(2-ethoxyethyl)triphenyl-, bromide (1:1)
- 2-ethoxyethyl(triphenyl)phosphanium,bromide
- (2-ethoxyethyl)triphenylphosphonium bromide
- 2-Ethoxyethyltriphenylphosphonium-Ion
- NSC84061
- 25361-69-7
- AB86661
- NSC-84061
- (2-Ethoxyethyl)(triphenyl)phosphanium bromide
- 2-ethoxyethyl(triphenyl)phosphanium;bromide
- SXPXVPGJBRZVLW-UHFFFAOYSA-M
- CS-0433445
- DTXSID70637549
- C78099
- (2-Ethoxyethyl)triphenylphosphoniuMbroMide
- SCHEMBL17511368
-
- MDL: MFCD27937860
- インチ: InChI=1S/C22H24OP.BrH/c1-2-23-18-19-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,2,18-19H2,1H3;1H/q+1;/p-1
- InChIKey: SXPXVPGJBRZVLW-UHFFFAOYSA-M
- ほほえんだ: [Br-].CCOCC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 335.15662
- どういたいしつりょう: 414.07481g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 292
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
じっけんとくせい
- PSA: 9.23
- LogP: 1.02100
Phosphonium,(2-ethoxyethyl)triphenyl-, bromide (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504115-1g |
(2-Ethoxyethyl)triphenylphosphonium bromide |
25361-69-7 | 95% | 1g |
¥715 | 2023-04-14 | |
1PlusChem | 1P01JMOU-1g |
(2-Ethoxyethyl)triphenylphosphonium bromide |
25361-69-7 | 97% | 1g |
$63.00 | 2023-12-18 | |
Aaron | AR01JMX6-25g |
(2-Ethoxyethyl)triphenylphosphonium bromide |
25361-69-7 | 97% | 25g |
$517.00 | 2023-12-14 | |
1PlusChem | 1P01JMOU-25g |
(2-Ethoxyethyl)triphenylphosphonium bromide |
25361-69-7 | 97% | 25g |
$455.00 | 2023-12-18 | |
1PlusChem | 1P01JMOU-5g |
(2-Ethoxyethyl)triphenylphosphonium bromide |
25361-69-7 | 97% | 5g |
$149.00 | 2023-12-18 | |
Advanced ChemBlocks | P39332-5G |
(2-Ethoxyethyl)triphenylphosphonium bromide |
25361-69-7 | 95% | 5G |
$200 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504115-5g |
(2-Ethoxyethyl)triphenylphosphonium bromide |
25361-69-7 | 95% | 5g |
¥2299 | 2023-04-14 | |
Advanced ChemBlocks | P39332-25G |
(2-Ethoxyethyl)triphenylphosphonium bromide |
25361-69-7 | 95% | 25G |
$660 | 2023-09-15 | |
Advanced ChemBlocks | P39332-1G |
(2-Ethoxyethyl)triphenylphosphonium bromide |
25361-69-7 | 95% | 1G |
$65 | 2023-09-15 | |
Aaron | AR01JMX6-5g |
(2-Ethoxyethyl)triphenylphosphonium bromide |
25361-69-7 | 97% | 5g |
$163.00 | 2025-02-11 |
Phosphonium,(2-ethoxyethyl)triphenyl-, bromide (1:1) 関連文献
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
Phosphonium,(2-ethoxyethyl)triphenyl-, bromide (1:1)に関する追加情報
Phosphonium,(2-ethoxyethyl)triphenyl-, bromide (1:1) - A Comprehensive Overview
The compound with CAS No 25361-69-7, commonly referred to as Phosphonium,(2-ethoxyethyl)triphenyl-, bromide (1:1), is a significant entity in the field of organic chemistry. This compound is a phosphonium salt, characterized by its unique structure and versatile applications. The phosphonium core of the molecule is a central phosphorus atom bonded to three phenyl groups and an ethoxyethyl group, making it a highly stable and reactive species. The bromide counterion plays a crucial role in maintaining the ionic balance of the compound.
Recent studies have highlighted the importance of phosphonium salts in various chemical reactions, particularly in organocatalysis and asymmetric synthesis. The (2-ethoxyethyl)triphenylphosphonium bromide has been found to act as an effective catalyst in enantioselective reactions, offering high yields and excellent stereocontrol. This has made it a valuable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates and natural product analogs.
The synthesis of Phosphonium,(2-ethoxyethyl)triphenyl-, bromide (1:1) involves a multi-step process, typically starting with the reaction of triphenylphosphine with an alkyl halide. The ethoxyethyl group is introduced via an alkylation step, followed by protonation to form the phosphonium salt. The bromide ion is then incorporated as the counterion. This compound is highly soluble in polar solvents, making it suitable for use in various solution-phase reactions.
In terms of applications, Phosphonium,(2-ethoxyethyl)triphenyl-, bromide (1:1) has found extensive use in the pharmaceutical industry. Its ability to facilitate enantioselective reactions has led to its adoption in the synthesis of chiral drugs and biologically active compounds. Additionally, this compound has been employed in the development of novel materials, such as polymers and nanoparticles, due to its unique electronic properties.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of phosphonium salts like Phosphonium,(2-ethoxyethyl)triphenyl-, bromide (1:1). Quantum mechanical calculations have revealed that the ethoxyethyl group significantly influences the electronic distribution around the phosphorus atom, enhancing its nucleophilicity and reactivity. These findings have paved the way for new strategies in catalytic asymmetric synthesis.
The stability and reactivity of Phosphonium,(2-ethoxyethyl)triphenyl-, bromide (1:1) make it an ideal candidate for use in industrial-scale chemical processes. Its ability to function as both a catalyst and a reagent in various transformations underscores its versatility. Furthermore, ongoing research into its application in sustainable chemistry has opened up new avenues for green chemical synthesis.
In conclusion, Phosphonium,(2-ethoxyethyl)triphenyl-, bromide (1:1) is a versatile and valuable compound with wide-ranging applications in organic chemistry. Its unique structure and reactivity continue to make it a focal point for researchers seeking innovative solutions in drug discovery, material science, and sustainable chemical processes.
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